molecular formula C15H10N2S B2835023 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 194809-95-5

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2835023
CAS No.: 194809-95-5
M. Wt: 250.32
InChI Key: FBSUQEGNCCSXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile is an organic compound that features a naphthalene ring fused to a thiazole ring, with an acetonitrile group attached to the thiazole

Mechanism of Action

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are typically achieved through interactions with various cellular targets, leading to changes in cellular function.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Based on the known activities of thiazole derivatives, it can be hypothesized that this compound may have potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both the naphthalene and thiaz

Properties

IUPAC Name

2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c16-8-7-15-17-14(10-18-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSUQEGNCCSXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.